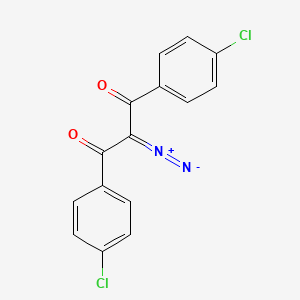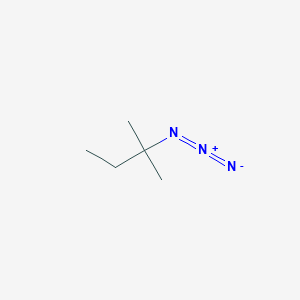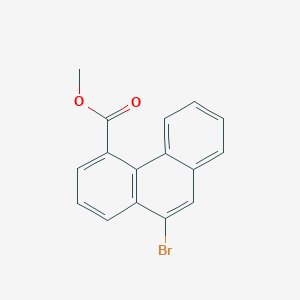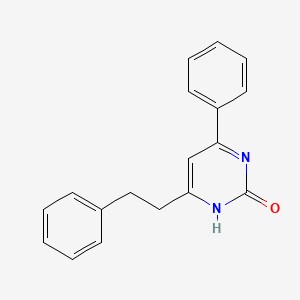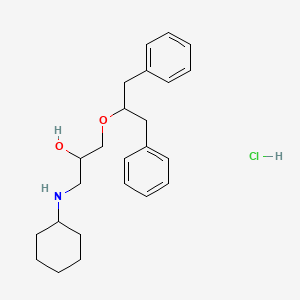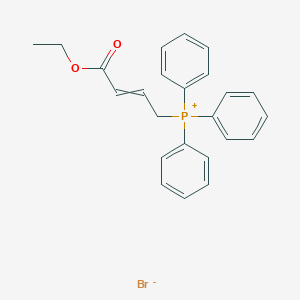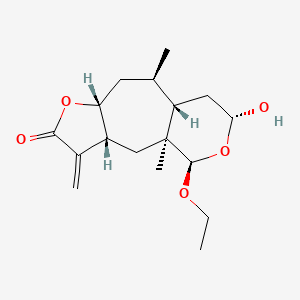
Hymenolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hymenolide is a naturally occurring sesquiterpene lactone found in various plant species, particularly in the genus Hymenoxys. This compound is known for its diverse biological activities, including insecticidal and antifeedant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hymenolide typically involves the extraction from natural sources, such as the leaves of Hymenoxys robusta. The extraction process often includes maceration and solvent extraction using methanol or n-hexane . The crude extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Hymenolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include epoxides, dihydro derivatives, and substituted lactones, which can exhibit different biological activities.
Applications De Recherche Scientifique
Hymenolide has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sesquiterpene lactone chemistry and to develop new synthetic methodologies.
Biology: It is studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: this compound and its derivatives are investigated for their potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: this compound is explored for its use in developing eco-friendly pesticides and insect repellents.
Mécanisme D'action
The mechanism of action of hymenolide involves its interaction with cellular targets, leading to various biological effects. This compound is known to inhibit the feeding behavior of insects by interfering with their digestive enzymes and disrupting their metabolic pathways . Additionally, this compound can induce apoptosis in cancer cells by activating caspases and promoting oxidative stress.
Comparaison Avec Des Composés Similaires
Hymenolide is structurally similar to other sesquiterpene lactones, such as:
Vermeerin: Known for its high antifeedant activity.
Hymenoxon: A dihemiacetal sesquiterpene lactone with cytotoxic effects.
Uniqueness: this compound stands out due to its dual role as an antifeedant and a phagostimulant, making it a versatile compound for pest control applications . Its unique chemical structure also allows for diverse chemical modifications, leading to the development of novel derivatives with enhanced biological activities.
Propriétés
Numéro CAS |
25062-29-7 |
|---|---|
Formule moléculaire |
C17H26O5 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
(1S,3R,7R,9R,10S,12R,14R)-14-ethoxy-12-hydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C17H26O5/c1-5-20-16-17(4)8-11-10(3)15(19)21-13(11)6-9(2)12(17)7-14(18)22-16/h9,11-14,16,18H,3,5-8H2,1-2,4H3/t9-,11-,12+,13-,14-,16-,17+/m1/s1 |
Clé InChI |
UIFSGDQXHQSWGC-WZGUIHEFSA-N |
SMILES isomérique |
CCO[C@H]1[C@]2(C[C@H]3[C@@H](C[C@H]([C@@H]2C[C@@H](O1)O)C)OC(=O)C3=C)C |
SMILES canonique |
CCOC1C2(CC3C(CC(C2CC(O1)O)C)OC(=O)C3=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

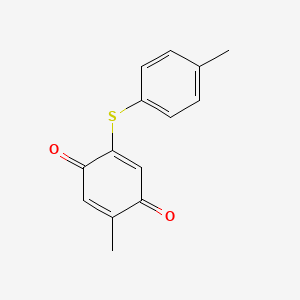
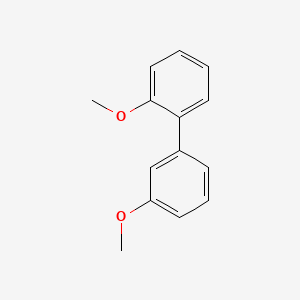
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
